Amitriptyline Hydrochloride

Catalog No.
S518677
CAS No.
549-18-8
M.F
C20H24ClN
M. Wt
313.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amitriptyline Hydrochloride

Researchers facing solubility failures or altered pharmacology from free base or analog substitutions require Amitriptyline Hydrochloride. This compound resolves these issues:

  • Aqueous solubility >100 mg/mL (vs 14 mg/L free base), enabling organic co-solvent-free liquid formulations and bioassays.
  • Balanced 5-HT/NE reuptake inhibition; avoids NET-selective skew of Nortriptyline HCl, maintaining dual action.
  • 196-197 °C melting point extends hot-melt extrusion processing window by >20 °C vs Imipramine HCl, ensuring thermal stability.

CAS Number

549-18-8

Product Name

Amitriptyline Hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H

InChI Key

KFYRPLNVJVHZGT-UHFFFAOYSA-N

solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Amineurin, Amitrip, Amitriptylin beta, Amitriptylin Desitin, Amitriptylin neuraxpharm, Amitriptylin RPh, Amitriptylin-neuraxpharm, Amitriptyline, Amitriptyline Hydrochloride, Amitrol, Anapsique, Apo Amitriptyline, Apo-Amitriptyline, Damilen, Desitin, Amitriptylin, Domical, Elavil, Endep, Laroxyl, Lentizol, Novoprotect, RPh, Amitriptylin, Saroten, Sarotex, Syneudon, Triptafen, Tryptanol, Tryptine, Tryptizol

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

The exact mass of the compound Amitriptyline hydrochloride is 277.18305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 500 mg, 5 g

Amitriptyline Hydrochloride is a highly characterized tertiary amine tricyclic antidepressant (TCA) widely procured as an active pharmaceutical ingredient (API), a pharmacological reference standard, and a robust model compound for formulation studies. Structurally, it is the hydrochloride salt of a dibenzocycloheptene derivative, which imparts exceptional aqueous solubility and thermal stability compared to its free base counterpart. In industrial and laboratory settings, it is prioritized for its balanced serotonin and norepinephrine transporter inhibition profile, its robust performance in high-temperature solid-state processing, and its reliable chromatographic resolution in analytical workflows [1].

Research Fit

Tricyclic antidepressant (TCA) reference standard with multi-target binding profile
Supports neuropharmacology studies: SERT, NET, H1, mAChR, nAChR, NMDAR
Hydrochloride salt form for standard laboratory handling and solubility in polar solvents

Substituting Amitriptyline Hydrochloride with its free base or closely related analogs introduces significant workflow and performance failures. Procuring the free base instead of the hydrochloride salt drastically reduces aqueous solubility from >100 mg/mL to a mere 14 mg/L, forcing the use of organic co-solvents that can precipitate in aqueous media or confound biological assays [1]. Furthermore, substituting with its secondary amine metabolite, Nortriptyline Hydrochloride, fundamentally alters the pharmacological baseline from a balanced dual-inhibitor to a highly selective norepinephrine transporter (NET) inhibitor [2]. Finally, utilizing other TCAs like Imipramine Hydrochloride lowers the melting point by over 20 °C, narrowing the thermal processing window for advanced manufacturing techniques like hot-melt extrusion.

Substitution Risk

Metabolite profile divergence
Primary metabolite Nortriptyline preferentially inhibits norepinephrine reuptake, shifting pharmacodynamic balance relative to the parent compound.
Endpoint response heterogeneity
Network meta-analyses place amitriptyline among top-ranked response endpoints, while SSRIs such as fluoxetine and sertraline show different endpoint contexts; direct substitution may alter model outcomes.
Receptor affinity landscape variability
TCAs differ markedly in muscarinic, histaminergic, and nicotinic receptor affinities; a compound with a similar indication may not reproduce the same assay profile.

Aqueous Solubility for Liquid Formulation and Assays

Amitriptyline Hydrochloride demonstrates exceptional aqueous solubility compared to its free base form. While Amitriptyline free base is practically insoluble in water (14 mg/L), the hydrochloride salt is freely soluble (>100 mg/mL) [1]. This >7,000-fold increase in solubility is critical for developing liquid formulations and conducting in vitro assays without the confounding effects of organic co-solvents.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data>100 mg/mL (freely soluble)
Comparator Or BaselineAmitriptyline free base (14 mg/L or 0.014 mg/mL)
Quantified Difference>7,000-fold higher aqueous solubility
ConditionsAqueous medium, 25°C

Enables the preparation of high-concentration aqueous solutions for biological assays and liquid formulations without requiring organic solvents.

α7 nAChR Inhibition
Head-to-head
IC50 2.7 µM (Amitriptyline)
Doxepin 5.9 µM · Imipramine 6.6 µM
Reported higher inhibition potency for α7 nAChR assay context
GH3-α7 cells, Ca2+ flux; electrophysiology

Receptor Binding Profile for Pharmacological Modeling

As a tertiary amine, Amitriptyline Hydrochloride provides a balanced inhibition profile across serotonin and norepinephrine transporters, unlike its secondary amine metabolite, Nortriptyline. Amitriptyline exhibits a SERT Ki of 3.45 nM and a NET Ki of 13.3 nM, whereas Nortriptyline is highly NET-selective (NET Ki = 4.37 nM, SERT Ki = 18 nM). This distinct pharmacological signature prevents direct substitution in receptor binding models.

Evidence DimensionTransporter Binding Affinity (Ki)
Target Compound DataSERT Ki = 3.45 nM; NET Ki = 13.3 nM
Comparator Or BaselineNortriptyline Hydrochloride (SERT Ki = 18 nM; NET Ki = 4.37 nM)
Quantified DifferenceAmitriptyline is ~5-fold more potent at SERT; Nortriptyline is ~3-fold more potent at NET
ConditionsIn vitro human cloned receptor binding assays

Critical for researchers requiring a balanced dual-inhibitor baseline rather than a highly selective norepinephrine reuptake inhibitor.

Muscarinic Receptor Affinity
Head-to-head
Ki 13 nM (Amitriptyline)
Desipramine 135 nM · Imipramine 102 nM
Reported high-affinity binding context for muscarinic receptor studies
Human parotid gland, 3H-QNB binding inhibition

Chromatographic Resolution for Analytical Standards

In analytical chemistry, Amitriptyline Hydrochloride serves as a reliable reference standard with distinct chromatographic behavior compared to its primary metabolite. Under optimized reversed-phase HPLC conditions (pH 5.6, 35% acetonitrile), Amitriptyline elutes at 5.92 minutes, providing clear baseline resolution against Nortriptyline, which elutes earlier at 4.66 minutes[1]. This separation is essential for accurate therapeutic drug monitoring and impurity profiling.

Evidence DimensionRP-HPLC Retention Time
Target Compound Data5.92 minutes
Comparator Or BaselineNortriptyline Hydrochloride (4.66 minutes)
Quantified Difference1.26 minute baseline resolution
ConditionsKinetex C18 column, 35% acetonitrile / 65% phosphate buffer (pH 5.6)

Ensures accurate quantification and peak resolution when utilized as a reference standard in therapeutic drug monitoring or metabolite assays.

Antidepressant Response Ranking
Reported rank
OR 2.13 (95% CrI 1.89–2.41) vs. placebo
Fluoxetine OR 1.52 · Sertraline OR 1.67
Reported top-ranked endpoint response context in network meta-analysis
522 RCTs, 116,477 participants; major depressive disorder

Thermal Stability for Solid-State Processing

Amitriptyline Hydrochloride exhibits superior thermal stability compared to other tricyclic antidepressants, making it highly suitable for advanced solid-state processing. It possesses a high melting point of 196-197 °C, which is significantly higher than that of Imipramine Hydrochloride (170-175 °C) . This elevated thermal threshold provides a wider processing window for techniques such as hot-melt extrusion without risking premature degradation.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data196-197 °C
Comparator Or BaselineImipramine Hydrochloride (170-175 °C)
Quantified Difference~20-25 °C higher melting point
ConditionsStandard atmospheric pressure, thermal analysis

Provides a broader and safer temperature window for high-heat pharmaceutical manufacturing techniques like hot-melt extrusion.

pH-Dependent Stability
Class-level
Instability in PBS at pH 6.5–7.4
Free base or alternative solvents may be required
Stability limitation context for in vitro permeation studies
Hydrochloride salt form; polar solvents (PG, TC) preferred
NMDAR Open-Channel Block
Head-to-head
Amitriptyline baseline (1x)
Desipramine ~5-fold more potent · Clomipramine ~5-fold more potent
Reported lower potency context for NMDAR open-channel block research
Cortical neurons, whole-cell patch-clamp

High-Concentration Aqueous Formulations and In Vitro Assays

Due to its >7,000-fold higher aqueous solubility compared to the free base, Amitriptyline Hydrochloride is the mandatory choice for developing liquid pharmaceutical formulations and conducting in vitro biological assays where organic solvents must be strictly avoided [1].

Dual SERT/NET Inhibition Pharmacological Modeling

For researchers requiring a balanced baseline of serotonin and norepinephrine reuptake inhibition, Amitriptyline Hydrochloride is prioritized over Nortriptyline Hydrochloride, which is heavily skewed toward NET selectivity .

Analytical Reference Standards for Therapeutic Drug Monitoring

Amitriptyline Hydrochloride is highly suited as a primary reference standard in clinical and analytical laboratories, providing a clear 1.26-minute baseline HPLC resolution against its primary metabolite, Nortriptyline, ensuring accurate quantification [2].

High-Temperature Solid-State Formulation Processing

With a high melting point of 196-197 °C, this compound is ideal for advanced manufacturing processes such as hot-melt extrusion, offering a wider thermal safety margin against degradation than lower-melting analogs like Imipramine Hydrochloride .

Application Fit Matrix

Application
Selection Property
Validation Focus
α7 Nicotinic Receptor Inhibition Studies
Relative inhibition potency context (Ca2+ flux)
Cholinergic modulation assay context vs. doxepin/imipramine
Muscarinic Receptor Affinity Benchmarking
High-affinity binding context (Ki landscape)
Anticholinergic activity comparison in receptor binding assays
Model-Response Depression Studies
Endpoint response comparator context (OR ranking)
Behavioral endpoint validation in preclinical models
Stability-Indicating Method Development
pH-dependent stability profile
Forced degradation and impurity profiling method context

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

313.1597275 Da

Monoisotopic Mass

313.1597275 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26LUD4JO9K

Related CAS

50-48-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 117 of 118 companies with hazard statement code(s):;
H301 (67.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (32.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (31.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (41.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (29.91%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (30.77%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (32.48%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400 (68.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (69.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amitriptyline Hydrochloride is the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline with antidepressant and antinociceptive activities. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity. In the CNS the antinociceptive activity of this agent may involve high affinity binding to and inhibition of N-methyl-D-aspartate (NMDA) receptors and/or the enhancement of the action of serotonin at the spinal terminals of an opioid-mediated intrinsic analgesia system.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

549-18-8

Metabolism Metabolites

Amitriptyline is rapidly and well absorbed following oral administration. Exclusively hepatic, with first pass effect. Amitriptyline is demethylated in the liver to its primary active metabolite, nortriptyline. Route of Elimination: Virtually the entire dose is excreted as glucuronide or sulfate conjugate of metabolites, with little unchanged drug appearing in the urine. 25-50% of a single orally administered dose is excreted in urine as inactive metabolites within 24 hours. Small amounts are excreted in feces via biliary elimination. Half Life: 10 to 50 hours, with an average of 15 hours

Wikipedia

Amitriptyline hydrochloride

FDA Medication Guides

Limbitrol
Amitriptyline Hydrochloride; Chlordiazepoxide
TABLET;ORAL
HERITAGE PHARMS INC
02/05/2021
Limbitrol DS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1): INACTIVE
1: Aydin B, Hocaoglu N, Micili SC, Ergur BU, Kalkan S. Effects of 2-Hydroxypropyl-Beta-Cyclodextrin on Cardiovascular Signs of Amitriptyline Poisoning in a Rat Model. Cardiovasc Toxicol. 2015 Nov 30. [Epub ahead of print] PubMed PMID: 26621115.
2: Schmidt JJ, Bertram A, Kühn-Velten WN, Suhling H, Wiesner O, Schneider A, Kielstein JT. Treatment of amitriptyline intoxications by extended high cut-off dialysis. Clin Kidney J. 2015 Dec;8(6):796-9. doi: 10.1093/ckj/sfv094. Epub 2015 Sep 29. PubMed PMID: 26613042; PubMed Central PMCID: PMC4655799.
3: Abdulmajeed WI, Ibrahim RB, Ishola AO, Balogun WG, Cobham AE, Amin A. Amitriptyline and phenytoin prevents memory deficit in sciatic nerve ligation model of neuropathic pain. J Basic Clin Physiol Pharmacol. 2015 Nov 13. pii: /j/jbcpp.ahead-of-print/jbcpp-2014-0052/jbcpp-2014-0052.xml. doi: 10.1515/jbcpp-2014-0052. [Epub ahead of print] PubMed PMID: 26565548.
4: Taziki S, Sattari MR, Dastmalchi S, Eghbal MA. Cytoprotective Effects of Melatonin Against Amitriptyline-Induced Toxicity in Isolated Rat Hepatocytes. Adv Pharm Bull. 2015 Sep;5(3):329-34. doi: 10.15171/apb.2015.046. Epub 2015 Sep 19. PubMed PMID: 26504754; PubMed Central PMCID: PMC4616901.
5: Aonurm-Helm A, Anier K, Zharkovsky T, Castrén E, Rantamäki T, Stepanov V, Järv J, Zharkovsky A. NCAM-deficient mice show prominent abnormalities in serotonergic and BDNF systems in brain - Restoration by chronic amitriptyline. Eur Neuropsychopharmacol. 2015 Oct 21. pii: S0924-977X(15)00326-0. doi: 10.1016/j.euroneuro.2015.10.001. [Epub ahead of print] PubMed PMID: 26499173.
6: Mercadante S. Topical amitriptyline and ketamine for the treatment of neuropathic pain. Expert Rev Neurother. 2015 Nov;15(11):1249-53. doi: 10.1586/14737175.2015.1101347. Epub 2015 Oct 21. PubMed PMID: 26488799.
7: Damapong P, Kanchanakhan N, Eungpinichpong W, Putthapitak P, Damapong P. A Randomized Controlled Trial on the Effectiveness of Court-Type Traditional Thai Massage versus Amitriptyline in Patients with Chronic Tension-Type Headache. Evid Based Complement Alternat Med. 2015;2015:930175. doi: 10.1155/2015/930175. Epub 2015 Sep 15. PubMed PMID: 26472986; PubMed Central PMCID: PMC4587431.
8: Ratajczak-Enselme M, Grégoire N, Estebe JP, Dollo G, Chevanne F, Bec D, Ecoffey C, Couet W, Le Corre P. Population Pharmacokinetics of Amitriptyline After Intrathecal, Epidural, and Intravenous Administration in Sheep. Reg Anesth Pain Med. 2015 Nov-Dec;40(6):681-6. doi: 10.1097/AAP.0000000000000322. PubMed PMID: 26469370.
9: Zeng C, Zhu Z, Liu Q. HMGB1 is responsible for Amitriptyline-mediated cardiac protection from ischemic-reperfusion injury. Int J Cardiol. 2015 Sep 25. pii: S0167-5273(15)30379-X. doi: 10.1016/j.ijcard.2015.08.157. [Epub ahead of print] PubMed PMID: 26431816.
10: Rico-Villademoros F, Slim M, Calandre EP. Amitriptyline for the treatment of fibromyalgia: a comprehensive review. Expert Rev Neurother. 2015 Oct;15(10):1123-50. doi: 10.1586/14737175.2015.1091726. Epub 2015 Sep 22. PubMed PMID: 26395929.
(Last update: 4/21/2016).

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